(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid

CAS No.:

Cat. No.: VC13668532

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20ClNO4 |

|---|---|

| Molecular Weight | 313.77 g/mol |

| IUPAC Name | (2R)-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

| Standard InChI Key | LGFFGTSHJOANJT-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)Cl)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

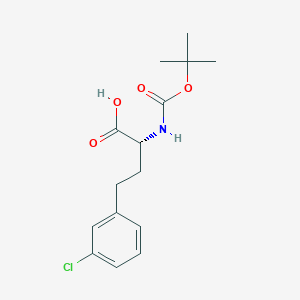

The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid, with the molecular formula C₁₅H₂₀ClNO₄ and a molecular weight of 313.77 g/mol . The Boc (tert-butoxycarbonyl) group protects the amino functionality, while the 3-chlorophenyl moiety contributes to its steric and electronic profile.

Stereochemistry and Structural Representation

The compound exhibits an R-configuration at the chiral center, confirmed by its enantioselective synthesis and optical rotation data . The structure is represented below in both 2D and 3D conformers, highlighting the spatial arrangement of the Boc group, chlorophenyl ring, and carboxylic acid .

SMILES Notation:

CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC=C1)Cl)C(=O)O

InChI Key:

LGFFGTSHJOANJT-GFCCVEGCSA-N

Synthesis and Preparation

Key Synthetic Routes

The synthesis of (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid typically involves multi-step protocols:

-

Amino Group Protection:

The primary amino group of 3-chloro-L-homophenylalanine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . -

Carboxylic Acid Activation:

The carboxylic acid is activated using ethyl chloroformate or similar agents, followed by coupling with nucleophiles in anhydrous solvents like tetrahydrofuran (THF) . -

Deprotection and Purification:

Final deprotection (if required) is achieved via acidic hydrolysis (e.g., trifluoroacetic acid), with purification by recrystallization or chromatography .

Reaction Conditions and Yields

Physical and Chemical Properties

Physicochemical Data

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane .

-

Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to Boc group lability .

Applications in Organic Synthesis

Peptide Chemistry

The compound serves as a building block for non-natural amino acids, enabling the incorporation of chlorophenyl motifs into peptide backbones . Its Boc group facilitates orthogonal protection strategies in solid-phase peptide synthesis (SPPS) .

Medicinal Chemistry

The 3-chlorophenyl group enhances binding affinity to hydrophobic pockets in enzyme active sites. Derivatives of this compound have been explored as:

Asymmetric Catalysis

The chiral center enables its use as a ligand in enantioselective reactions, such as asymmetric hydrogenation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

δ 1.44 (s, 9H, Boc-CH₃), 2.50–2.70 (m, 2H, CH₂), 4.25 (m, 1H, CH-NH), 7.20–7.40 (m, 4H, Ar-H) . -

¹³C NMR: δ 28.1 (Boc-CH₃), 80.2 (Boc-C), 155.0 (C=O), 172.4 (COOH) .

Mass Spectrometry

-

ESI-MS: m/z 314.1 [M+H]⁺ (calc. 313.77).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume